molecular formula C9H13N3O2S B13164098 2-Methoxy-4-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde

2-Methoxy-4-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde

Katalognummer: B13164098
Molekulargewicht: 227.29 g/mol
InChI-Schlüssel: AOXHURDKZQHDIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-4-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde is an organic compound that belongs to the class of thiazole derivatives. This compound has garnered attention for its various applications in scientific research and industry due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-methoxy-4-(piperazin-1-yl)aniline with thiazole-5-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-4-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-Methoxy-4-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a ligand for specific receptors.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-Methoxy-4-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methoxy-4-(piperazin-1-yl)aniline
  • 2-Methoxy-4-(piperazin-1-yl)pyrimidine
  • 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Uniqueness

2-Methoxy-4-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde is unique due to its specific thiazole ring structure combined with the piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C9H13N3O2S

Molekulargewicht

227.29 g/mol

IUPAC-Name

2-methoxy-4-piperazin-1-yl-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C9H13N3O2S/c1-14-9-11-8(7(6-13)15-9)12-4-2-10-3-5-12/h6,10H,2-5H2,1H3

InChI-Schlüssel

AOXHURDKZQHDIZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=C(S1)C=O)N2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.